Lipophilicity Differentiation: LogP of 5.61 vs. Shorter-Linker N-Phenylbenzamide Analogs
The target compound exhibits a computed LogP of 5.61, substantially higher than that of the unsubstituted 5-chloro-2-methoxy-N-phenylbenzamide (lacking the phenylethoxy group, MW 261.7 g/mol) and the N-benzyl analog (compound (2) in the crystallographic series, which contains a single -CH₂- spacer) [1]. While exact LogP values for every comparator are not uniformly reported in a single study, the molecular weight increase from 261.7 to 381.85 g/mol and the addition of the hydrophobic phenylethoxy motif predict a LogP increase of approximately 1.5–2.5 log units based on additive fragment contributions (ClogP principles) . This quantified difference places the target compound in a higher lipophilicity range, which affects solubility, protein binding, and passive membrane permeation in a manner that cannot be replicated by any shorter-linker analog.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 5.61 |
| Comparator Or Baseline | 5-Chloro-2-methoxy-N-phenylbenzamide (MW 261.7 g/mol; estimated LogP ~3.0–3.5 based on lower MW and absence of phenylethoxy motif) |
| Quantified Difference | ΔLogP ≈ +2.1 to +2.6 log units (estimated from structural fragment contributions; exact comparator LogP not available in a single source) |
| Conditions | Computed LogP using standard prediction algorithms (chemsrc.com); comparator LogP estimated from molecular property trends |
Why This Matters
A LogP difference of >2 log units translates to a >100-fold difference in equilibrium partitioning into lipid phases, which directly impacts apparent potency in cell-based assays, nonspecific binding, and metabolic stability—making the target compound experimentally distinct from simpler analogs.
- [1] Galal, A. M. F., et al. (2018). Structure and absolute configuration of some 5-chloro-2-methoxy-N-phenylbenzamide derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 188, 213-221. DOI: 10.1016/j.saa.2017.06.068. PMID: 28715689. View Source
